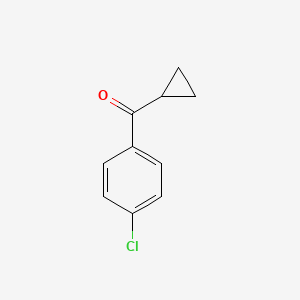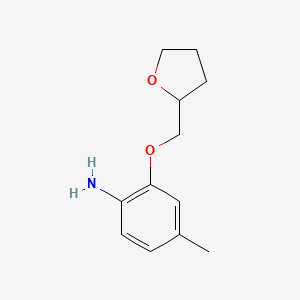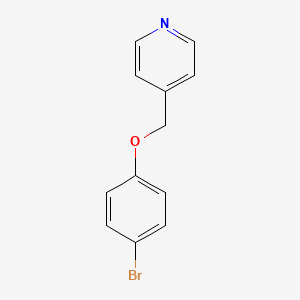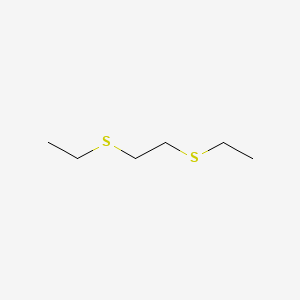
4-氯苯基环丙基酮
描述
“4-Chlorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 g/mol . The compound appears as a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “4-Chlorophenyl cyclopropyl ketone” involves several stages. In the first stage, (4-chlorphenyl)magnesium bromide reacts with cyclopropropanecarbonitrile in diethyl ether at 0 - 26°C for 8 hours . In the second stage, the product is treated with hydrogen chloride and water at 22 - 26°C .
Molecular Structure Analysis
The IUPAC name for “4-Chlorophenyl cyclopropyl ketone” is (4-chlorophenyl)-cyclopropylmethanone . The InChI string representation of the molecule is InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 . The canonical SMILES string representation is C1CC1C(=O)C2=CC=C(C=C2)Cl .
Physical and Chemical Properties Analysis
“4-Chlorophenyl cyclopropyl ketone” is a colorless to yellow liquid . It has a refractive index of 1.5718 . The compound has a molecular weight of 180.63 g/mol . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 180.0341926 g/mol .
科学研究应用
合成和化学反应
杀虫剂中间体的合成:4-氯苯基环丙基酮被用作杀虫剂氟环氧脲的合成起始物。通过涉及盐酸羟胺和对硝基苄溴的“一锅法”反应过程,得到了杀虫剂的中间产物,收率为70.6% (Gao Xue-yan, 2011)。
抗真菌衍生物的制备:参与抗真菌醇衍生物的对映选择性合成。该研究考察了这些化合物被植物病原真菌灰霉菌解毒的机制 (Pinedo-Rivilla et al., 2011)。
与乙烯硒氧化物和硒酮的反应:4-氯苯基环丙基酮与乙烯硒氧化物和硒酮发生反应,通过共轭加成和取代过程形成环丙基酮。这展示了它在有机合成中的作用 (Ando et al., 1984)。
环境和工业应用
废水处理中的降解研究:评估了在碱性介质中使用有机氧化剂如甲基乙基酮过氧化物(MEKP)结合紫外辐射降解4-氯苯酚的速率参数,表明其在废水处理过程中的潜在用途 (Sharma et al., 2012)。
化学反应中的动力学分辨:通过手性金(I)催化剂下的动力学分辨合成光学活性的1-(1-炔基)环丙基酮,这对有机合成至关重要 (Zhang & Zhang, 2012)。
药物和药物化学
神经阻滞剂的合成:在标记神经阻滞丁酮酚类药物的研究中,使用环丙基2,4-二氟苯基酮-(羰基-14C)合成了一种新型药物,显示了它在开发药物化合物中的作用 (Nakatsuka et al., 1979)。
用于合成手性化合物的级联反应:利用环丙基酮的反应位点,开发了一种简洁的方法用于合成手性苯并噻唑衍生物,展示了它在不对称合成中的应用 (Chang et al., 2020)。
作用机制
Target of Action
It is often used as an intermediate in organic synthesis , implying that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 4-Chlorophenyl cyclopropyl ketone involves its reactivity as a ketone. Ketones, such as this compound, can react with nucleophiles to form various products . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
The action, efficacy, and stability of 4-Chlorophenyl cyclopropyl ketone can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species . .
生化分析
Biochemical Properties
4-Chlorophenyl cyclopropyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds between the ketone group of 4-Chlorophenyl cyclopropyl ketone and the active site of the enzyme, leading to enzyme inhibition or activation.
Cellular Effects
4-Chlorophenyl cyclopropyl ketone has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, 4-Chlorophenyl cyclopropyl ketone can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 4-Chlorophenyl cyclopropyl ketone involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity . This binding often involves the formation of a covalent bond between the ketone group of 4-Chlorophenyl cyclopropyl ketone and a nucleophilic residue in the enzyme’s active site. Additionally, 4-Chlorophenyl cyclopropyl ketone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorophenyl cyclopropyl ketone can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that 4-Chlorophenyl cyclopropyl ketone can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-Chlorophenyl cyclopropyl ketone vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain metabolic enzymes . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
4-Chlorophenyl cyclopropyl ketone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of 4-Chlorophenyl cyclopropyl ketone can also affect the levels of other metabolites within the cell, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, 4-Chlorophenyl cyclopropyl ketone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall effectiveness.
Subcellular Localization
The subcellular localization of 4-Chlorophenyl cyclopropyl ketone can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with specific biomolecules, thereby modulating its overall biochemical effects.
属性
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSFCTBBDIDFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216623 | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-25-1 | |
| Record name | (4-Chlorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6640-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophenyl cyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime and how is its synthesis improved as described in the research?
A1: (4-Chlorophenyl)(Cyclopropyl) Methanone O-(4-Nitrobenzyl)Oxime serves as a crucial intermediate in the production of flucycloxuron, a known insecticide. The research details an improved "one-pot" synthesis method for this intermediate using 4-Chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials []. This optimized approach streamlines the process and significantly enhances the yield to 70.6% compared to previous methods. The structure of the final product and intermediates were confirmed through ¹H NMR and IR spectroscopy [].
Q2: What is a different approach for synthesizing a derivative of 4-Chlorophenyl cyclopropyl ketone?
A2: The research highlights a new approach for synthesizing 4-Chlorophenyl Cyclopropyl Ketone Oxime O-(3-phenoxybenzyl)Ether, another derivative of 4-Chlorophenyl cyclopropyl ketone []. Although the abstract doesn't provide detailed specifics of this new approach, it suggests exploration of alternative synthetic pathways for this specific derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)


